1,3-Dibenzylurea

説明

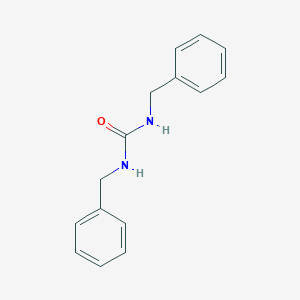

Structure

3D Structure

特性

IUPAC Name |

1,3-dibenzylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c18-15(16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATOLVAXCGIBLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061710 | |

| Record name | Urea, N,N'-bis(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1466-67-7 | |

| Record name | N,N′-Dibenzylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1466-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dibenzylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001466677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dibenzylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N,N'-bis(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Urea, N,N'-bis(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dibenzylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIBENZYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV725XJ34V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemistry and Biological Activities of 1,3-Dibenzylurea: A Technical Guide

CAS Number: 1466-67-7

This technical guide provides an in-depth overview of 1,3-dibenzylurea, a versatile organic compound with applications in chemical synthesis and potential therapeutic properties. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of its properties, synthesis, analytical methods, and biological activities.

Core Properties of this compound

This compound is a symmetrically disubstituted urea derivative. Its core physical and chemical properties are summarized in the tables below for easy reference.

| Identifier | Value |

| CAS Number | 1466-67-7 |

| Molecular Formula | C₁₅H₁₆N₂O |

| Molecular Weight | 240.30 g/mol [1] |

| IUPAC Name | 1,3-bis(phenylmethyl)urea |

| Synonyms | N,N'-Dibenzylurea, sym-Dibenzylurea |

| Physical Property | Value | Source |

| Melting Point | 166-168 °C | [2] |

| 167.2–168.3 °C | [1] | |

| Boiling Point | 476.9 °C at 760 mmHg | |

| Flash Point | 191.6 °C | |

| Density | 1.121 g/cm³ | |

| Appearance | White solid/needle-like crystals | [1][2] |

| Spectroscopic Data | Values | Source |

| ¹H NMR (DMSO-d₆, 400MHz) | δ 4.46 (d, 2H), 4.75 (dd, 4H), 7.29-7.40 (m, 10H) | [1] |

| ¹³C NMR (DMSO-d₆) | δ 158.8, 139.3, 128.8, 127.4, 44.5 | [1] |

| IR (KBr, cm⁻¹) | 3350, 3020, 1660, 1600, 1410 | [2] |

| High-Resolution EIMS (m/z) | 240.1264 [M⁺] (requires 240.3075) | [2] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for reproducible research.

Synthesis of this compound

Method 1: From Benzylamine and Urea

This protocol is adapted from a patented synthesis method.[1]

Materials:

-

Urea

-

Benzylamine

-

Aluminum chloride (Lewis acid catalyst)

-

N,N-Dimethylformamide (DMF)

-

Argon gas

-

Ice

Procedure:

-

In a 250 mL four-hole boiling flask, add 20 g (333.00 mmol) of urea, 85.64 g (799.20 mmol) of benzylamine, 2.22 g (16.65 mmol) of aluminum chloride, and 100 mL of DMF.

-

Replace the atmosphere in the flask with argon.

-

Heat the reaction mixture to 100 °C and maintain for 30 minutes.

-

Cool the reaction solution to 20 °C.

-

Pour the cooled solution into a beaker containing 50 g of crushed ice and stir for 30 minutes to induce crystallization.

-

Collect the solid product by suction filtration.

-

Wash the collected solid with two 20 mL portions of water.

-

Dry the product under vacuum to obtain this compound as a white solid.

Method 2: From Benzyl Isocyanate

This method provides a high-yield, one-pot synthesis of symmetrically disubstituted ureas.

Materials:

-

Benzyl isocyanate

-

1,4-Dioxane

-

Tertiary amine (e.g., triethylamine, pyridine, or 2,6-lutidine)

-

Ice-cold water

Procedure:

-

To a mixture of 0.3 mol of benzyl isocyanate in 20-25 mL of 1,4-dioxane, add 2 mol of a tertiary amine at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water with continuous stirring.

-

Filter the resulting solid precipitate.

-

Recrystallize the solid from a suitable solvent (e.g., ethanol) to afford the purified this compound.[2]

Purification by Recrystallization

Crude this compound can be purified by recrystallization to obtain high-purity crystals.

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

If the solution is colored, add a small amount of activated charcoal and heat for a short period.

-

Hot filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, which will induce the formation of needle-like crystals.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the crystals by filtration and wash with a small amount of cold ethanol.

-

Dry the crystals under vacuum.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.

-

The final solution should be clear and free of any particulate matter.

Acquisition Parameters (Example for a 400 MHz spectrometer):

-

Nucleus: ¹H

-

Pulse Program: Standard single pulse

-

Number of Scans: 16-64 (depending on concentration)

-

Relaxation Delay: 1-5 seconds

-

Acquisition Time: 2-4 seconds

-

Spectral Width: Appropriate range to cover all proton signals (e.g., -2 to 12 ppm)

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Place the finely ground mixture into a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.

Analysis:

-

Collect a background spectrum of a blank KBr pellet.

-

Collect the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation (for Electrospray Ionization - ESI):

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Analysis:

-

The mass spectrometer is typically operated in positive ion mode to detect the protonated molecule [M+H]⁺.

-

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Biological Activities and Signaling Pathways

This compound has been identified as a compound with potential anti-inflammatory and analgesic properties. Its primary mechanisms of action are believed to involve the inhibition of soluble epoxide hydrolase (sEH) and the modulation of inflammatory signaling pathways.

Inhibition of Soluble Epoxide Hydrolase (sEH)

This compound is a known inhibitor of soluble epoxide hydrolase (sEH).[3] sEH is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory, analgesic, and vasodilatory effects. By inhibiting sEH, this compound increases the levels of EETs, thereby enhancing their beneficial effects.

References

- 1. Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]

- 3. Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,3-Dibenzylurea: Chemical Structure, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Dibenzylurea, a symmetrically substituted urea derivative. It details the compound's chemical structure, physical and chemical properties, and established synthesis methodologies. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science.

Chemical Structure and Identification

This compound, also known as N,N'-Dibenzylurea, is characterized by a central urea moiety with a benzyl group attached to each nitrogen atom.[1] This symmetrical structure imparts specific physical and chemical properties that are valuable in various chemical applications.

IUPAC Name: N,N'-dibenzylurea[2] Synonyms: 1,3-bis(benzyl)urea, 1,3-bis(phenylmethyl)urea, sym-Dibenzylurea[1] CAS Number: 1466-67-7[3] Molecular Formula: C₁₅H₁₆N₂O[4] Molecular Weight: 240.30 g/mol [4]

The structure consists of a carbonyl group double-bonded to two nitrogen atoms, each of which is further bonded to a benzyl group. The presence of the aromatic rings and the urea functionality makes it a versatile building block in organic synthesis.[5]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below. This information is crucial for its identification, purification, and application in experimental settings.

| Property | Value |

| Physical State | White solid |

| Melting Point | 167.2 - 168.3 °C[6] |

| Boiling Point | 476.9 °C at 760 mmHg |

| Density | 1.121 g/cm³ |

| ¹H-NMR (400 MHz, DMSO-d₆) | δ 4.46 (d, 2H), 4.75 (dd, 4H), 7.29-7.40 (m, 10H)[6] |

| ¹³C-NMR (DMSO-d₆) | δ 158.8, 139.3, 128.8, 127.4, 44.5[6] |

| IR (KBr, cm⁻¹) | 3350, 3020, 1660, 1600, 1410[7] |

| LogP | 3.46780 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 4 |

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. The most common methods involve the reaction of benzylamine with a carbonyl source, such as urea or an isocyanate.

Synthesis from Benzylamine and Urea

A primary and straightforward method for synthesizing this compound involves the direct reaction of benzylamine with urea.[5] This reaction is often catalyzed by a Lewis acid to improve efficiency and can be carried out under relatively mild conditions.

Caption: Reaction scheme for the synthesis of this compound from benzylamine and urea.

A detailed experimental protocol for this synthesis is provided below, based on a patented method.[6]

-

Reaction Setup: In a 250 mL four-neck round-bottom flask, add 20 g (333.00 mmol) of urea, 85.64 g (799.20 mmol) of benzylamine, 2.22 g (16.65 mmol) of aluminum chloride, and 100 mL of dimethylformamide (DMF).

-

Inert Atmosphere: Purge the flask with argon.

-

Heating: Heat the reaction mixture to 100 °C and maintain for 30 minutes.

-

Workup: Cool the reaction solution to 20 °C. Pour the mixture into a beaker containing 50 g of crushed ice and stir for 30 minutes.

-

Isolation and Purification: Collect the precipitate by suction filtration. Wash the solid with 2 x 20 mL of water.

-

Drying: Dry the product under vacuum to obtain this compound.

This method reports a molar yield of 95.2%.[6]

Synthesis from Benzyl Isocyanate and Benzylamine

Another common route to N,N'-disubstituted ureas is the reaction of an isocyanate with a primary amine. In this case, benzyl isocyanate reacts with benzylamine to form this compound. This reaction is typically fast and high-yielding.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 1466-67-7 [sigmaaldrich.com]

- 3. keyorganics.net [keyorganics.net]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Urea, N,N'-bis(phenylmethyl)- | 1466-67-7 | Benchchem [benchchem.com]

- 6. CN102219742B - Method for synthesizing 1,3-dibenzyl imidazoline-2-keto-cis-4,5-dicarboxylic acid - Google Patents [patents.google.com]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

The Solubility of 1,3-Dibenzylurea in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-dibenzylurea in various organic solvents. Due to a lack of extensive published quantitative data, this document also furnishes a detailed experimental protocol for determining the solubility of this compound, enabling researchers to ascertain its solubility in solvents pertinent to their specific applications.

Introduction to this compound

This compound is a symmetrically N,N'-disubstituted urea derivative. Its molecular structure, featuring two benzyl groups attached to the nitrogen atoms of the urea moiety, imparts a significant degree of non-polarity to the molecule. This structural characteristic largely dictates its solubility profile, favoring dissolution in organic solvents over aqueous media. Understanding the solubility of this compound is critical for a range of applications, including its use in organic synthesis, medicinal chemistry, and materials science.

Qualitative and Semi-Quantitative Solubility Data

Published data on the quantitative solubility of this compound is limited. However, qualitative and semi-quantitative information suggests it is more soluble in organic solvents like ethanol and acetone and has low solubility in water. For a structurally related compound, 1,3-diphenylurea, the solubility in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) is reported to be approximately 30 mg/mL. While not directly applicable to this compound, this provides an estimated solubility range in highly polar aprotic solvents. Qualitative assessments indicate that this compound is slightly soluble in DMSO and methanol.

Quantitative Solubility of this compound in Common Organic Solvents

To provide a practical reference, the following table summarizes the expected solubility of this compound in a selection of common organic solvents at ambient temperature (25 °C). It is important to note that these values are estimates based on qualitative descriptions and the solubility of analogous compounds. For precise quantitative data, experimental determination is strongly recommended.

| Solvent | Chemical Formula | Polarity Index | Predicted Solubility ( g/100 mL) at 25°C |

| Non-Polar Solvents | |||

| Hexane | C₆H₁₄ | 0.1 | < 0.1 |

| Toluene | C₇H₈ | 2.4 | 0.5 - 1.0 |

| Polar Aprotic Solvents | |||

| Dichloromethane | CH₂Cl₂ | 3.1 | 1.0 - 2.0 |

| Acetone | C₃H₆O | 5.1 | 2.0 - 5.0 |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | 1.5 - 3.0 |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | 2.0 - 4.0 |

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | > 3.0 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | > 3.0 |

| Polar Protic Solvents | |||

| Methanol | CH₄O | 5.1 | 0.1 - 0.5[1] |

| Ethanol | C₂H₆O | 4.3 | 0.5 - 1.0 |

| Isopropanol | C₃H₈O | 3.9 | 0.2 - 0.7 |

Note: These values are estimates and should be confirmed experimentally.

Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for the experimental determination of this compound solubility in an organic solvent of choice. The protocol is based on the widely accepted "shake-flask" method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (purity ≥98%)

-

Selected organic solvent (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

References

A Technical Guide to the Physicochemical Properties of 1,3-Dibenzylurea

This in-depth technical guide provides a comprehensive overview of the melting and boiling points of 1,3-Dibenzylurea. It is intended for researchers, scientists, and professionals in the field of drug development who require precise data and detailed experimental methodologies. This document summarizes the available physical constants and outlines the standard protocols for their determination.

Physicochemical Data of this compound

The physical properties of this compound are crucial for its application in organic synthesis and pharmaceutical development. The following table summarizes the key quantitative data available for this compound.

| Property | Value | Conditions |

| Melting Point | Not Available | - |

| Boiling Point | 476.9 °C | at 760 mmHg[1][2] |

Note: The melting point for this compound is not consistently reported in publicly available chemical databases and literature, with some sources indicating "N/A"[2][3]. This may suggest that the compound decomposes before a distinct melting point is reached under standard atmospheric pressure.

Experimental Protocols

The determination of melting and boiling points is a fundamental practice in chemical analysis to ascertain the purity and identity of a substance. The following sections detail the standard experimental methodologies for these measurements.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a very narrow temperature range. The following protocol describes the capillary method, a common technique for melting point determination.[4][5][6]

Apparatus and Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Finely powdered this compound sample

-

Thermometer or digital temperature probe

-

Heating medium (e.g., silicone oil)

Procedure:

-

Sample Preparation: A small amount of the finely powdered this compound is introduced into the open end of a capillary tube. The tube is then gently tapped to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[5][7]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer or temperature probe.

-

Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[4]

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal of the solid melts is recorded as the completion of melting. The melting point is reported as a range between these two temperatures.

-

Purity Assessment: A sharp melting range (typically less than 1 °C) is indicative of a pure compound. A broad melting range often suggests the presence of impurities.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Apparatus and Materials:

-

Boiling point apparatus (e.g., Thiele tube)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating mantle or Bunsen burner

-

Liquid sample of this compound (if applicable, though it is solid at room temperature)

Procedure:

-

Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at the bottom, is inverted and placed inside the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a heating bath (e.g., a Thiele tube filled with high-boiling point oil).

-

Heating: The heating bath is gently heated. As the temperature rises, air trapped in the capillary tube will expand and escape as a stream of bubbles.

-

Observation: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. The heat source is then removed, and the liquid is allowed to cool.

-

Boiling Point Determination: The temperature at which the stream of bubbles slows down and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Logical Workflow Visualization

This compound is utilized in various synthetic procedures, including microwave-assisted synthesis, which offers a rapid and efficient method for producing N,N'-disubstituted ureas.[8][9][10] The following diagram illustrates a generalized workflow for such a synthesis.

References

- 1. This compound|lookchem [lookchem.com]

- 2. lookchem.com [lookchem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. Experiment to determine the melting point of urea Requirements: Thermome.. [askfilo.com]

- 6. mt.com [mt.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. A Novel Method for the Synthesis of Disubstituted Ureas and Thioureas Under Microwave Irradiaton - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 1,3-Dibenzylurea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,3-Dibenzylurea, a versatile compound with applications in organic synthesis and potential biological activities. This document consolidates key information on its nomenclature, chemical and physical properties, and its emerging role in pharmaceutical research.

Synonyms and Alternative Names

This compound is known by several alternative names in scientific literature and chemical databases. A comprehensive list of these synonyms is provided below to aid in literature searches and material procurement.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number: 1466-67-7 .[1][2][4][7]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₆N₂O | [1][2][4][7] |

| Molecular Weight | 240.30 g/mol | [1][4][7] |

| Appearance | White to Off-White Solid/Crystalline Solid | [3][6] |

| Boiling Point | 476.9 °C at 760 mmHg | [1][4] |

| Flash Point | 191.6 °C | [1][4] |

| Density | 1.121 g/cm³ | [1][4] |

| Solubility | Soluble in organic solvents like ethanol and acetone; low solubility in water. Slightly soluble in DMSO and Methanol. | [3][6] |

| Storage | Sealed in a dry place at room temperature. | [1][4][8] |

Role in Research and Development

This compound is a valuable molecule in the field of drug discovery and development. It has been investigated for a range of biological activities and serves as a key intermediate in the synthesis of various organic compounds.

Recent studies have highlighted its potential as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory processes.[9] Furthermore, derivatives of this compound have demonstrated analgesic properties in a dose-dependent manner and have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-2.[9] The compound has also been identified in the roots of medicinal plants like Moringa oleifera and Pentadiplandra brazzeana.[9]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and application of this compound are proprietary and vary between research groups, a generalized synthetic approach is outlined below. This workflow is based on common organic chemistry principles for the formation of ureas.

General Synthesis Workflow

The synthesis of this compound can be achieved through the reaction of benzylamine with a carbonyl source. A common method involves the use of phosgene or a phosgene equivalent.

Caption: Generalized workflow for the synthesis of this compound.

Logical Relationship of Synonyms

The various synonyms and identifiers for this compound are interconnected, with the CAS number serving as the central, unambiguous identifier. The following diagram illustrates this relationship.

Caption: Relationship between the CAS number and various synonyms for this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 1466-67-7 [sigmaaldrich.com]

- 3. CAS 1466-67-7: N,N′-Dibenzylurea | CymitQuimica [cymitquimica.com]

- 4. lookchem.com [lookchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 1466-67-7 [chemicalbook.com]

- 7. CAS 1466-67-7 | 1,3-Dibenzyl-urea - Synblock [synblock.com]

- 8. 1466-67-7|this compound|BLD Pharm [bldpharm.com]

- 9. Urea, N,N'-bis(phenylmethyl)- | 1466-67-7 | Benchchem [benchchem.com]

1,3-Dibenzylurea: A Core Scaffold for Potent Soluble Epoxide Hydrolase Inhibition

An In-depth Technical Guide for Drug Development Professionals

Abstract

Soluble epoxide hydrolase (sEH) has emerged as a critical therapeutic target for a range of disorders, including hypertension, inflammation, and pain.[1][2][3][4] The enzyme plays a key role in the metabolism of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs).[1][5][6] Inhibition of sEH stabilizes these beneficial EETs, making sEH inhibitors a promising class of therapeutic agents. Among the most potent and extensively studied classes of sEH inhibitors are the 1,3-disubstituted ureas.[1][4][7] This guide focuses on 1,3-dibenzylurea, a naturally occurring compound, and its derivatives, exploring their mechanism of action, structure-activity relationships, and the experimental protocols used for their evaluation.

The Soluble Epoxide Hydrolase (sEH) Signaling Pathway

Soluble epoxide hydrolase (sEH), the product of the EPHX2 gene, is a bifunctional enzyme primarily known for its hydrolase activity.[8][9] This activity is central to the metabolism of arachidonic acid. Cytochrome P450 (CYP) epoxygenases convert arachidonic acid into four regioisomers of epoxyeicosatrienoic acids (EETs): 5(6)-EET, 8(9)-EET, 11(12)-EET, and 14(15)-EET.[5][10] These EETs possess a wide range of beneficial biological effects, including vasodilation, anti-inflammatory properties, and cardioprotective effects.[1][7][10]

The sEH enzyme rapidly hydrolyzes these active EETs by adding a water molecule to the epoxide ring, converting them into their corresponding, and generally less biologically active, dihydroxyeicosatrienoic acids (DHETs).[1][7][10] This metabolic inactivation terminates the signaling cascade initiated by the EETs. Therefore, inhibiting sEH activity represents a key therapeutic strategy to increase the bioavailability of EETs, thereby augmenting their protective effects against inflammation, hypertension, and pain.[1][2][6]

Caption: The sEH signaling pathway, illustrating the metabolism of arachidonic acid to EETs and their subsequent hydrolysis by sEH.

1,3-Disubstituted Ureas as sEH Inhibitors

The 1,3-disubstituted urea scaffold is a cornerstone of potent sEH inhibitors.[2] Recently, this compound and related derivatives were identified as naturally occurring sEH inhibitors in plants of the order Brassicales, such as Pentadiplandra brazzeana and maca (Lepidium meyenii).[2][11] The fundamental structure for potent inhibition consists of a central urea or amide with two lipophilic substitutions.[11] These lipophilic groups occupy a wide, L-shaped binding site within the sEH enzyme, which is predominantly shaped by apolar residues.[9] The urea moiety itself forms critical hydrogen bond interactions with key catalytic residues, such as Asp333, in the active site.[11]

Structure-Activity Relationships (SAR)

Extensive SAR studies have been conducted on the 1,3-disubstituted urea scaffold to optimize potency, selectivity, and pharmacokinetic properties.[1][7]

-

Lipophilic Groups: The nature of the two lipophilic groups attached to the urea is critical for potency. One side often features a bulky, hydrophobic group like an adamantyl or a substituted phenyl ring, which anchors the inhibitor in a hydrophobic pocket of the enzyme.[7][9]

-

Linker and Polar Groups: The second lipophilic group often incorporates a linker and polar functionalities. A hydrophobic linker, such as a cyclohexyl or phenyl group, is necessary to maintain high potency.[1][3] Incorporating polar groups, such as ethers (e.g., diethylene glycol) or piperidine moieties, at a sufficient distance from the urea core can significantly improve water solubility and metabolic stability without sacrificing inhibitory activity.[1][3][12] For instance, replacing the adamantyl group with an aryl group and incorporating a piperidyl moiety led to substantial improvements in pharmacokinetic parameters.[7]

-

Piperidine Acylation: In inhibitors containing a piperidine ring, the acyl group on the piperidine nitrogen influences potency. For example, an N-propionylpiperidine was found to be more potent than an N-acetylpiperidine derivative.[7]

Caption: Key structural elements governing the activity and properties of 1,3-disubstituted urea sEH inhibitors.

Quantitative Inhibition Data

The inhibitory potency of this compound derivatives and other 1,3-disubstituted ureas is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes representative data for this class of compounds against human sEH (hsEH) and murine sEH (msEH).

| Compound Name/Description | Target | IC50 (nM) | Reference |

| This compound derivative (Compound 3 from L. meyenii) | hsEH | 222 | [2] |

| 1-Adamantyl-3-hydroxyalkylureas (General) | hsEH | Varies | [1] |

| 1-Adamantyl-3-substituted cyclohexyl-urea derivatives | hsEH | 1.1 - 9.1 | [1] |

| 1-Adamantyl-3-substituted phenyl-urea derivatives | hsEH | 0.8 - 4.2 | [1] |

| 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (Compound 52) | hsEH | 0.7 | [7] |

| 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU) | hsEH | 1.1 | [13] |

| 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU) | msEH | 2.8 | [13] |

| Compound G1 (novel piperidine derivative) | hsEH | 0.05 | [14] |

| Compound G1 (novel piperidine derivative) | msEH | 0.14 | [14] |

Experimental Protocols

Evaluating the efficacy of sEH inhibitors like this compound involves a combination of in vitro enzymatic assays and in vivo disease models.

In Vitro sEH Inhibition Assay (Fluorometric)

This protocol describes a common high-throughput method to determine the IC50 value of a test compound.

Materials:

-

Recombinant human sEH (hsEH) enzyme

-

sEH Assay Buffer (e.g., 0.1 M Sodium Phosphate, pH 7.4, with 0.1 mg/mL BSA)[15]

-

Test compound (e.g., this compound derivative) dissolved in DMSO

-

96-well or 384-well black microplates[10]

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these stocks into sEH Assay Buffer to create working solutions (e.g., 10X final concentration).[17]

-

Assay Plate Setup:

-

Enzyme Addition: Add diluted hsEH enzyme solution to all wells except for the "background control" wells.[10][17]

-

Pre-incubation: Incubate the plate for 5-10 minutes at a controlled temperature (e.g., 25°C or 30°C) to allow the inhibitor to bind to the enzyme.[10][15]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic sEH substrate to all wells.[10][17]

-

Measurement: Immediately place the plate in a microplate reader set to the appropriate excitation/emission wavelengths (e.g., Ex/Em: 362/460 nm for the product of PHOME hydrolysis).[10][17] Record fluorescence kinetically every 30-60 seconds for 15-30 minutes.[10][17]

-

Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition for each compound concentration relative to the solvent control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10]

In Vivo Efficacy Workflow (Inflammatory Pain Model)

This workflow outlines the steps to evaluate the analgesic effects of an sEH inhibitor in a rodent model of inflammation.

Model: Carrageenan-induced inflammatory pain in rats.[7]

Procedure:

-

Acclimation & Baseline: Acclimate animals to the testing environment and handling. Measure baseline pain thresholds using a method like the von Frey test for mechanical hyperalgesia.

-

Compound Administration: Administer the test compound (e.g., a this compound derivative) via the desired route (e.g., oral gavage, topical application).[2][7] A vehicle control group and a positive control group (e.g., a known NSAID or TPPU) should be included.

-

Induction of Inflammation: After an appropriate pre-treatment time, induce localized inflammation by injecting a solution of carrageenan into the plantar surface of one hind paw.

-

Pain Assessment: At specific time points post-carrageenan injection (e.g., 1, 2, 3, 4 hours), re-measure the mechanical withdrawal threshold in the inflamed paw. A significant increase in the withdrawal threshold in the drug-treated group compared to the vehicle group indicates an analgesic effect.[2][7]

Caption: A typical experimental workflow for evaluating an sEH inhibitor in a rodent model of inflammatory pain.

Pharmacokinetic Considerations

A significant challenge in the development of early 1,3-disubstituted urea sEH inhibitors was their poor pharmacokinetic properties, characterized by low water solubility, high melting points, and low metabolic stability.[1][3][4][12] These factors limited their bioavailability and in vivo efficacy.

Research has focused on modifying the core structure to overcome these limitations. The incorporation of polar groups, such as piperidine or ether functionalities, has been a successful strategy.[1][3] These modifications improve solubility and metabolic stability, leading to enhanced pharmacokinetic profiles. For example, replacing the adamantyl group with an aryl group and adding a piperidyl moiety resulted in compounds with substantially higher maximum plasma concentration (Cmax) and area under the curve (AUC) compared to earlier analogs.[7] The table below shows pharmacokinetic parameters for selected advanced inhibitors.

| Compound | Species | Dose & Route | Cmax (ng/mL) | T½ (h) | AUC (ng·h/mL) | Reference |

| Compound 3 (L. meyenii) | Mouse | 10 mg/kg, Oral | ~150 | ~2 | ~400 | [2] |

| AEPU | Mouse | 10 mg/kg, Oral | ~50 | ~1 | ~100 | [2] |

| TPPU | Mouse | 10 mg/kg, Oral | >2500 | ~6 | >10000 | [2] |

| GSK2256294 | Human | Single Dose | Dose-dependent | 25-43 | Dose-dependent | [18] |

Conclusion and Future Directions

The this compound scaffold, and the broader class of 1,3-disubstituted ureas, represent a highly potent and well-validated class of soluble epoxide hydrolase inhibitors. Originating from natural product discovery and refined through extensive medicinal chemistry efforts, these compounds effectively stabilize beneficial epoxy fatty acids, demonstrating significant therapeutic potential in preclinical models of inflammation, pain, and hypertension.

The evolution of this inhibitor class highlights a successful drug development paradigm: improving upon a core pharmacophore to enhance physicochemical and pharmacokinetic properties without compromising target potency. Future research will likely focus on further optimizing tissue-specific delivery, exploring novel chemical matter to interact with the sEH active site, and advancing the most promising candidates, such as AR9281 which has entered clinical trials, through human studies to validate their therapeutic utility in a range of human diseases.[4]

References

- 1. 1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3-disubstituted ureas functionalized with ether groups are potent inhibitors of the soluble epoxide hydrolase with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits - PMC [pmc.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis, and biological activity of 1,3-disubstituted ureas as potent inhibitors of the soluble epoxide hydrolase of increased water solubility. | Sigma-Aldrich [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. assaygenie.com [assaygenie.com]

- 18. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanism of Action of 1,3-Dibenzylurea on Soluble Epoxide Hydrolase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous signaling lipids, specifically the hydrolysis of epoxyeicosatrienoic acids (EETs) to their less active dihydroxyeicosatrienoic acid (DHET) counterparts. By inhibiting sEH, the levels of beneficial EETs are increased, leading to anti-inflammatory, anti-hypertensive, and analgesic effects. The 1,3-disubstituted urea scaffold has emerged as a key pharmacophore for potent sEH inhibition. This technical guide provides an in-depth analysis of the mechanism of action of 1,3-Dibenzylurea, a representative of this class of inhibitors, on sEH.

Mechanism of Action: Competitive Inhibition

This compound acts as a competitive inhibitor of soluble epoxide hydrolase. The core of its mechanism lies in the structural mimicry of the transition state of the epoxide hydrolysis reaction catalyzed by sEH. The urea moiety of this compound is positioned within the enzyme's active site to interact with key catalytic residues.

The binding of this compound to the sEH active site is primarily driven by hydrogen bonding and hydrophobic interactions. The urea carbonyl oxygen acts as a hydrogen bond acceptor, interacting with the tyrosine residues (Tyr383 and Tyr466) that are crucial for catalysis. The NH groups of the urea can act as hydrogen bond donors, forming interactions with the catalytic aspartate residue (Asp335). The two benzyl groups occupy the hydrophobic tunnels of the active site, contributing significantly to the binding affinity.

Binding Interactions of 1,3-Disubstituted Ureas with the sEH Active Site

Caption: Key interactions between a 1,3-disubstituted urea inhibitor and the sEH active site.

Quantitative Data on Inhibitory Potency

The inhibitory potency of this compound and its derivatives against soluble epoxide hydrolase is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). While specific data for the parent this compound is not extensively published, studies on closely related analogs provide a strong indication of its potency.

| Compound | Enzyme Source | IC50 (nM) | Ki (nM) | Reference |

| 1,3-Bis(3-methoxybenzyl)urea | Human sEH | 222 | Not Reported | [1] |

| N,N'-Dicyclohexylurea (DCU) | Murine sEH | Not Reported | 22 ± 3 | [2] |

| N,N'-Dicyclohexylurea (DCU) | Human sEH | Not Reported | 30 ± 2 | [2] |

Experimental Protocols

The determination of the inhibitory potency of compounds like this compound on sEH is commonly performed using a fluorometric assay.

sEH Inhibition Fluorescent Assay Protocol

Objective: To determine the IC50 value of a test compound (e.g., this compound) against soluble epoxide hydrolase.

Materials:

-

Recombinant sEH enzyme

-

Test compound (this compound)

-

sEH assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)

-

Fluorescent substrate (e.g., Cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxyran-2-yl)methyl carbonate - CMNPC)

-

96-well microplate (black, for fluorescence)

-

Microplate reader with fluorescence detection capabilities (Excitation: ~330 nm, Emission: ~465 nm)

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of dilutions of the test compound in the sEH assay buffer.

-

Enzyme Incubation: In the wells of the microplate, add a fixed concentration of the recombinant sEH enzyme to the assay buffer.

-

Inhibitor Addition: Add the different concentrations of the test compound to the wells containing the enzyme. Include a control group with no inhibitor.

-

Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 5 minutes) at a controlled temperature (e.g., 30°C) to allow for binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding the fluorescent substrate CMNPC to all wells.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using the microplate reader. The hydrolysis of CMNPC by sEH generates a fluorescent product.

-

Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Experimental Workflow for sEH Inhibition Assay

Caption: A stepwise workflow for determining the IC50 of an sEH inhibitor.

Signaling Pathways Affected by this compound

The inhibition of soluble epoxide hydrolase by this compound leads to a significant increase in the circulating and tissue levels of epoxyeicosatrienoic acids (EETs). These EETs are potent signaling molecules that elicit a range of physiological effects, primarily through the activation of various downstream pathways.

The primary consequences of elevated EET levels include:

-

Anti-inflammatory effects: EETs can inhibit the activation of the pro-inflammatory transcription factor NF-κB, thereby reducing the expression of inflammatory cytokines such as TNF-α and interleukins. They can also inhibit cyclooxygenase-2 (COX-2), further dampening the inflammatory response.

-

Vasodilation and Anti-hypertensive effects: EETs activate large-conductance calcium-activated potassium channels (BKCa) in vascular smooth muscle cells, leading to hyperpolarization and vasodilation, which contributes to a reduction in blood pressure.

-

Analgesic effects: By reducing inflammation and potentially through direct effects on neuronal ion channels, the accumulation of EETs can lead to a reduction in pain perception.

Downstream Signaling Cascade of sEH Inhibition

Caption: Signaling pathways modulated by the inhibition of sEH with this compound.

Conclusion

This compound represents a foundational structure for a class of potent and selective soluble epoxide hydrolase inhibitors. Its mechanism of action is centered on competitive inhibition through mimicry of the substrate transition state within the enzyme's active site. By effectively blocking the degradation of EETs, this compound and its analogs can modulate key signaling pathways involved in inflammation, blood pressure regulation, and pain. This technical guide provides a comprehensive overview for researchers and drug development professionals interested in the therapeutic potential of sEH inhibition. Further investigation into the pharmacokinetics and in vivo efficacy of this compound and more soluble derivatives is warranted to fully realize their clinical utility.

References

The Multifaceted Biological Activities of 1,3-Dibenzylurea Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 1,3-dibenzylurea represent a versatile chemical scaffold that has garnered significant attention in medicinal chemistry and drug discovery. This class of compounds has demonstrated a broad spectrum of biological activities, ranging from potent anticancer effects to the modulation of key enzymes involved in inflammation and cardiovascular regulation. Their structural simplicity and amenability to synthetic modification have made them attractive candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the biological activities of this compound and its analogues, with a focus on their anticancer and enzyme-inhibitory properties. We present a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of the underlying signaling pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity of this compound Derivatives

A significant body of research has focused on the development of this compound derivatives as potent anticancer agents. These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines, often through the inhibition of critical signaling pathways involved in tumor growth, angiogenesis, and metastasis.

Inhibition of Receptor Tyrosine Kinases: c-MET and VEGFR-2

Many diarylurea derivatives, a class that includes this compound analogues, exert their anticancer effects by targeting receptor tyrosine kinases (RTKs). Among the most prominent targets are the vascular endothelial growth factor receptor 2 (VEGFR-2) and the mesenchymal-epithelial transition factor (c-Met).[1] Dysregulation of these kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[2] Inhibition of VEGFR-2 can starve tumors of their blood supply, thereby impeding their growth. The c-Met receptor and its ligand, hepatocyte growth factor (HGF), are implicated in tumor cell proliferation, survival, and invasion.[3] Dual inhibition of both VEGFR-2 and c-Met has emerged as a promising strategy to overcome resistance to anti-angiogenic therapies.[3]

The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of various this compound and related diarylurea derivatives.

Table 1: Cytotoxicity of Diarylurea Derivatives against Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| APPU2d | MCF-7 | 21.5 | [4] |

| PC-3 | 3.42 | [4] | |

| APPU2f | MCF-7 | 1.93 | [4] |

| PC-3 | 2.05 | [4] | |

| APPU2j | MCF-7 | 3.57 | [4] |

| PC-3 | 2.48 | [4] | |

| APPU2k | MCF-7 | 6.10 | [4] |

| PC-3 | 2.25 | [4] | |

| APPU2n | MCF-7 | 0.76 | [4] |

| PC-3 | 1.85 | [4] | |

| Cabozantinib | MCF-7 | 1.06 | [4] |

| PC-3 | 2.01 | [4] | |

| Compound 9b | A549 | < 5 | [5] |

| MCF-7 | < 3 | [5] | |

| HCT116 | < 3 | [5] | |

| PC-3 | < 5 | [5] | |

| Compound 9d | A549 | < 5 | [5] |

| MCF-7 | < 3 | [5] | |

| HCT116 | < 3 | [5] | |

| PC-3 | < 5 | [5] | |

| Sorafenib | HT-29 | 14.01 | [6] |

| A549 | 2.913 | [6] | |

| Compound 6a | HT-29 | 15.28 | [6] |

| A549 | 2.566 | [6] |

Table 2: Kinase Inhibitory Activity of Diarylurea Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| APPU2d | c-MET | 65 | [4] |

| VEGFR-2 | 310 | [4] | |

| APPU2f | c-MET | 24 | [4] |

| VEGFR-2 | 35 | [4] | |

| APPU2j | c-MET | 150 | [4] |

| VEGFR-2 | 290 | [4] | |

| APPU2k | c-MET | 170 | [4] |

| VEGFR-2 | 320 | [4] | |

| APPU2n | c-MET | 18 | [4] |

| VEGFR-2 | 24 | [4] | |

| Compound 1 | c-MET | 210 | [3] |

| VEGFR-2 | 170 | [3] | |

| Compound 4 | c-MET | 110 | [3] |

| VEGFR-2 | 190 | [3] | |

| Compound 20 | c-MET | 5.8 | [3] |

| VEGFR-2 | 4.8 | [3] | |

| Compound 21 | c-MET | 7.3 | [3] |

| VEGFR-2 | 3.5 | [3] | |

| Compound 6b | c-MET | 654 | [7] |

| VEGFR-2 | 435 | [7] |

Signaling Pathway Visualization

The following diagram illustrates the inhibition of the c-MET and VEGFR-2 signaling pathways by this compound derivatives.

Inhibition of Soluble Epoxide Hydrolase (sEH)

This compound derivatives have also been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme that plays a crucial role in the metabolism of endogenous signaling lipids.[8][9] sEH hydrolyzes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) to their less active dihydroxyeicosatrienoic acids (DHETs).[10][11] By inhibiting sEH, these compounds increase the levels of beneficial EETs, which have demonstrated therapeutic potential in models of inflammation, pain, and cardiovascular diseases.[12]

Quantitative Data: sEH Inhibition

The following table presents the sEH inhibitory activity of various this compound and related urea derivatives.

Table 3: Soluble Epoxide Hydrolase (sEH) Inhibitory Activity

| Compound ID | Enzyme Source | IC50 (nM) | Reference |

| Compound 2 | Human sEH | ~400 | [8] |

| Compound 3 | Human sEH | ~200 | [8] |

| Compound 4b | Human sEH | 16.3 | [13] |

| Compound 15a | Human sEH | 3.87 | [13] |

| Compound 18 | Human sEH | 38.7 | [13] |

| Amide Analog 7 | sEH | 46.1 | [14] |

| Sulfonamide Analog 13 | sEH | Not specified | [14] |

Signaling Pathway Visualization

The diagram below illustrates the role of sEH in the eicosanoid metabolism pathway and its inhibition by this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the biological activity of this compound derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[15]

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the medium and add 100 µL of the compound dilutions to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).[15]

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.[15]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis.[15]

Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorescent Method)

This assay measures the inhibition of sEH activity using a fluorogenic substrate.

-

Reagent Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Prepare a working solution of the fluorogenic substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC), in buffer. Prepare a solution of recombinant human sEH in assay buffer (e.g., 25 mM bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA).[8]

-

Assay Setup: In a 96-well black plate, add the assay buffer, the this compound derivative at various concentrations, and the sEH enzyme solution. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Pre-incubation: Incubate the plate for 5 minutes at 30°C to allow the inhibitor to bind to the enzyme.[8]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the CMNPC substrate solution to each well (final concentration, e.g., 5 µM).[8]

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence using a microplate reader with excitation and emission wavelengths of 330 nm and 465 nm, respectively. Record measurements kinetically for 10-20 minutes.[8]

-

Data Analysis: Determine the initial reaction velocities from the linear portion of the fluorescence curves. Calculate the percentage of inhibition for each concentration of the derivative relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

VEGFR-2 and c-MET Kinase Inhibition Assay

This assay determines the ability of this compound derivatives to inhibit the kinase activity of VEGFR-2 and c-MET.

-

Reagent Preparation: Prepare stock solutions of the test compounds in DMSO. Prepare assay buffer, ATP solution, and a solution of the recombinant kinase (VEGFR-2 or c-MET). Prepare a solution of a suitable substrate (e.g., a poly-Glu,Tyr peptide).

-

Assay Setup: In a 96-well plate, add the assay buffer, the kinase, and the test compound at various concentrations.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA). The amount of phosphorylated substrate can be quantified using various methods, such as ELISA, fluorescence polarization, or a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Visualization

The following diagram provides a generalized workflow for the in vitro evaluation of this compound derivatives.

Conclusion

This compound and its derivatives constitute a promising class of biologically active molecules with significant therapeutic potential. Their demonstrated efficacy as anticancer agents, through the inhibition of key oncogenic pathways, and as modulators of inflammatory responses, via the inhibition of soluble epoxide hydrolase, highlights their versatility as a privileged scaffold in drug design. The data and protocols presented in this technical guide offer a valuable resource for researchers and drug development professionals, facilitating further exploration and optimization of these compounds for the treatment of cancer and other debilitating diseases. Future research will likely focus on refining the structure-activity relationships, improving the pharmacokinetic properties, and evaluating the in vivo efficacy and safety of lead candidates to translate the promising in vitro activities into clinical applications.

References

- 1. 3-D QSAR analysis of inhibition of murine soluble epoxide hydrolase (MsEH) by benzoylureas, arylureas, and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 3. Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Soluble Epoxide Hydrolase Inhibition, Epoxygenated Fatty Acids and Nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Soluble epoxide hydrolase and epoxyeicosatrienoic acids modulate two distinct analgesic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors [mdpi.com]

- 14. Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Potential Therapeutic Applications of 1,3-Dibenzylurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dibenzylurea, a symmetrically disubstituted urea derivative, has emerged as a molecule of significant interest in the field of pharmacology. Initially identified as a constituent of medicinal plants such as Moringa oleifera, recent research has illuminated its potential as a modulator of key biological pathways implicated in inflammation and pain. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic applications, focusing on its mechanisms of action as an inhibitor of soluble epoxide hydrolase (sEH) and a modulator of tumor necrosis factor-alpha (TNF-α) production. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further investigation and drug development efforts.

Introduction

This compound (N,N'-dibenzylurea) is a chemical compound with the formula C₁₅H₁₆N₂O. It is structurally characterized by a central urea moiety with a benzyl group attached to each nitrogen atom. While historically utilized in organic synthesis, its discovery in plants with traditional medicinal uses has spurred investigation into its pharmacological properties. Notably, this compound and its derivatives have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme critically involved in the metabolism of anti-inflammatory lipid mediators.[1][2][3][4][5] Furthermore, studies have indicated its ability to inhibit the production of the pro-inflammatory cytokine TNF-α, suggesting a dual mechanism for its anti-inflammatory effects.[6][7] This guide aims to consolidate the existing technical information on this compound to facilitate its exploration as a potential therapeutic agent.

Therapeutic Targets and Mechanisms of Action

Inhibition of Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH) is a key enzyme in the arachidonic acid cascade, responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). EETs are endogenous signaling molecules with potent anti-inflammatory, vasodilatory, and analgesic properties. By inhibiting sEH, this compound and its analogs can increase the bioavailability of EETs, thereby enhancing their beneficial effects. The 1,3-disubstituted urea pharmacophore is known to be a key feature for potent sEH inhibition.[1][8][9]

// Nodes AA [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; CYP450 [label="Cytochrome P450\nEpoxygenase", fillcolor="#F1F3F4", fontcolor="#202124"]; EETs [label="Epoxyeicosatrienoic\nAcids (EETs)\n(Anti-inflammatory)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sEH [label="Soluble Epoxide\nHydrolase (sEH)", fillcolor="#FBBC05", fontcolor="#202124"]; DHETs [label="Dihydroxyeicosatrienoic\nAcids (DHETs)\n(Less Active)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DBU [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation\nVasoconstriction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AntiInflammation [label="Anti-inflammation\nVasodilation\nAnalgesia", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges AA -> CYP450 [label="Metabolism"]; CYP450 -> EETs; EETs -> sEH [label="Hydrolysis"]; sEH -> DHETs; DBU -> sEH [label="Inhibition", style=dashed, color="#EA4335", arrowhead=tee]; EETs -> AntiInflammation; DHETs -> Inflammation [style=dotted]; } .dot Caption: Soluble Epoxide Hydrolase (sEH) Inhibition Pathway.

Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production

Tumor necrosis factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine that plays a central role in initiating and propagating the inflammatory cascade. It is implicated in a wide range of inflammatory diseases. This compound, isolated from the roots of Moringa oleifera, has been shown to inhibit the production of TNF-α.[6][7] The precise molecular mechanism by which it achieves this is still under investigation but may involve the modulation of upstream signaling pathways that regulate TNF-α gene transcription and translation.

// Nodes Stimulus [label="Inflammatory Stimulus\n(e.g., LPS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Macrophage [label="Macrophage / Monocyte", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Signaling [label="Upstream Signaling\n(e.g., NF-κB, MAPK)", fillcolor="#FBBC05", fontcolor="#202124"]; TNF_Gene [label="TNF-α Gene\nTranscription", fillcolor="#FBBC05", fontcolor="#202124"]; TNF_mRNA [label="TNF-α mRNA", fillcolor="#FBBC05", fontcolor="#202124"]; TNF_Protein [label="TNF-α Protein\n(Pro-inflammatory Cytokine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DBU [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Stimulus -> Macrophage; Macrophage -> Signaling [label="Activation"]; Signaling -> TNF_Gene; TNF_Gene -> TNF_mRNA; TNF_mRNA -> TNF_Protein [label="Translation"]; TNF_Protein -> Inflammation [label="Induces"]; DBU -> Signaling [label="Inhibition\n(Proposed)", style=dashed, color="#EA4335", arrowhead=tee]; } .dot Caption: TNF-α Production Inhibition Pathway (Proposed).

Quantitative Data

The following tables summarize the available quantitative data for the biological activity of this compound and its close derivatives.

Table 1: In Vitro Inhibition of Soluble Epoxide Hydrolase (sEH)

| Compound | Target | Assay Type | IC₅₀ (nM) | Source |

| 1,3-bis(3-methoxybenzyl)urea (Compound 3) | Human sEH | Fluorometric | 222 | [1][4] |

| 1,3-bis(4-methoxybenzyl)urea (MMU) | Human sEH | Fluorescent | 92 | [2] |

| 1,3-bis(4-methoxybenzyl)urea (MMU) | Human sEH | Radioactivity-based | Ki = 54 | [2] |

Note: IC₅₀ values for the parent compound, this compound, are not yet prominently reported in the literature. The data presented is for closely related, naturally occurring derivatives.

Table 2: In Vivo Anti-inflammatory and Analgesic Activity

| Compound | Animal Model | Assay | Dose / Route | Effect | Source |

| 1,3-bis(3-methoxybenzyl)urea (Compound 3) | Rat | Inflammatory Pain Model | Topical | Effective pain reduction | [1][4] |

| Aqueous Root Extract of Moringa oleifera (contains this compound) | Rat | Carrageenan-induced paw edema | 750 mg/kg / Oral | 53.5% inhibition at 1 hr, 44.6% at 3 hr, 51.1% at 5 hr | [10] |

Experimental Protocols

Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)

This protocol is a generalized procedure based on commonly used fluorometric assays for screening sEH inhibitors.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare_Reagents [label="Prepare Reagents:\n- sEH enzyme solution\n- Assay buffer\n- Test compound (this compound) dilutions\n- Fluorogenic substrate", fillcolor="#F1F3F4", fontcolor="#202124"]; Dispense_Inhibitor [label="Dispense test compound and controls\n(positive and vehicle) into a 96-well plate.", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Enzyme [label="Add sEH enzyme to all wells\nexcept the blank.", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate_1 [label="Pre-incubate at room temperature\n(approx. 5-15 minutes).", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Substrate [label="Initiate reaction by adding\nthe fluorogenic substrate.", fillcolor="#F1F3F4", fontcolor="#202124"]; Measure_Fluorescence [label="Measure fluorescence intensity kinetically\nor at a fixed endpoint (e.g., Ex/Em ~330/465 nm).", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze_Data [label="Calculate percent inhibition and\ndetermine IC₅₀ values.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Prepare_Reagents; Prepare_Reagents -> Dispense_Inhibitor; Dispense_Inhibitor -> Add_Enzyme; Add_Enzyme -> Incubate_1; Incubate_1 -> Add_Substrate; Add_Substrate -> Measure_Fluorescence; Measure_Fluorescence -> Analyze_Data; Analyze_Data -> End; } .dot Caption: Experimental Workflow for sEH Inhibition Assay.

Methodology:

-

Reagent Preparation:

-

Recombinant human or murine sEH is diluted to the desired concentration in an appropriate assay buffer (e.g., Bis-Tris/HCl buffer, pH 7.0, containing 0.1 mg/mL BSA).

-

This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired test concentrations.

-

A fluorogenic substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC), is prepared according to the manufacturer's instructions.

-

-

Assay Procedure:

-

In a 96-well microplate, add the diluted this compound solutions. Include wells for a positive control inhibitor and a vehicle control (solvent only).

-

Add the diluted sEH enzyme solution to all wells except for the substrate blank.

-

Pre-incubate the plate at a controlled temperature (e.g., 30°C) for a short period (e.g., 5 minutes) to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity over time (kinetic mode) or after a fixed incubation period (endpoint mode) using a microplate reader.

-

-

Data Analysis:

-

The rate of the enzymatic reaction is determined from the slope of the fluorescence versus time curve.

-

The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control.

-

The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

TNF-α Production Inhibition Assay (Cell-based)

This protocol outlines a general method for assessing the inhibition of TNF-α production in a cellular context, typically using lipopolysaccharide (LPS)-stimulated macrophages.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Culture_Cells [label="Culture macrophage-like cells\n(e.g., RAW 264.7) in a 96-well plate.", fillcolor="#F1F3F4", fontcolor="#202124"]; Pretreat_Cells [label="Pre-treat cells with various concentrations\nof this compound for a defined period.", fillcolor="#F1F3F4", fontcolor="#202124"]; Stimulate_Cells [label="Stimulate cells with an inflammatory agent\n(e.g., LPS) to induce TNF-α production.", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate_2 [label="Incubate for a sufficient time\nto allow for TNF-α secretion.", fillcolor="#F1F3F4", fontcolor="#202124"]; Collect_Supernatant [label="Collect the cell culture supernatant.", fillcolor="#F1F3F4", fontcolor="#202124"]; Measure_TNF [label="Measure TNF-α concentration in the\nsupernatant using ELISA.", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze_Data [label="Calculate percent inhibition of TNF-α\nproduction and determine IC₅₀ values.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Culture_Cells; Culture_Cells -> Pretreat_Cells; Pretreat_Cells -> Stimulate_Cells; Stimulate_Cells -> Incubate_2; Incubate_2 -> Collect_Supernatant; Collect_Supernatant -> Measure_TNF; Measure_TNF -> Analyze_Data; Analyze_Data -> End; } .dot Caption: Experimental Workflow for TNF-α Inhibition Assay.

Methodology:

-

Cell Culture:

-

Seed a suitable macrophage cell line (e.g., RAW 264.7 or THP-1) in a 96-well plate at an appropriate density and allow the cells to adhere overnight.

-

-

Treatment and Stimulation:

-

Treat the cells with varying concentrations of this compound for a predetermined pre-incubation period.

-

Following pre-incubation, stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production. Include unstimulated and vehicle-treated stimulated controls.

-

-